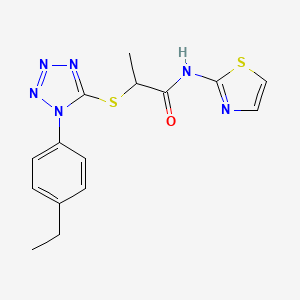

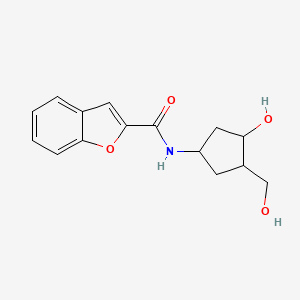

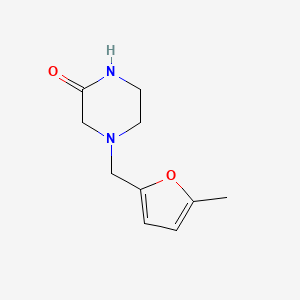

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran ring, which is a type of heterocyclic compound that is ubiquitous in nature . The compound also includes a cyclopentyl group, which is a cyclic hydrocarbon group . Unfortunately, there is limited information available about this specific compound.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzofuran ring and the attachment of the cyclopentyl group. Benzofuran compounds can be synthesized from 2-hydroxystilbenes using hypervalent iodine reagents . The cyclopentyl group could potentially be introduced through a reaction with cyclopentylamine .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Innovative Synthesis Methods : A fast, versatile, and practical microwave-assisted multicomponent protocol for the synthesis of substituted benzofuran-2-carboxamides has been developed. This method is effective for a series of amines, 2′-hydroxyacetophenones, aldehydes, and benzonitriles, potentially useful in drug-discovery campaigns for the rapid identification of biologically active compounds (Vincetti et al., 2016).

Chemical Reactions and Biological Activity : The synthesis and biological activity of a series of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been explored. These derivatives exhibit cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line, highlighting the potential therapeutic applications of benzofuran-2-carboxamide derivatives (Kelly et al., 2007).

Biological Activities and Applications

Antibacterial and Antimicrobial Properties : Novel N-(3-hydroxy-2-pyridyl)benzamides have been synthesized and tested for their in vitro antibacterial activity against various bacteria. Some derivatives showed promising activity, indicating the potential of benzofuran-2-carboxamide derivatives as antibacterial agents (Mobinikhaledi et al., 2006).

Antihyperlipidemic Activity : A series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides have been synthesized and tested in vivo for their hypolipidemic activity in rats. Compounds exhibited significant reductions in plasma triglyceride levels and increased high-density lipoprotein-cholesterol levels, suggesting their potential as lipid-lowering agents (Al-qirim et al., 2012).

Cancer Research and Therapy : Synthesis and modeling of new benzofuranone histone deacetylase inhibitors have shown that these compounds possess micromolar antiproliferative and histone deacetylase inhibitory activities, modulating histone H4 acetylation. This points towards their potential use in lung cancer treatments by stimulating tumor suppressor gene expression (Charrier et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzofuran-2-carboxamide” could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the wide range of biological activities exhibited by benzofuran compounds , this compound could have potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c17-8-10-5-11(7-12(10)18)16-15(19)14-6-9-3-1-2-4-13(9)20-14/h1-4,6,10-12,17-18H,5,7-8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXVDGXKCDOZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2725633.png)

![3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2725637.png)

![Ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2725638.png)

![ethyl 3-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate](/img/structure/B2725639.png)

![N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2725641.png)

![3-{3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}-1-(2-thienylsulfonyl)piperidine](/img/structure/B2725642.png)